molecular formula C7H10O2 B14092445 4-Methylhexadienoic acid

4-Methylhexadienoic acid

Cat. No.: B14092445
M. Wt: 126.15 g/mol
InChI Key: QAJOHPAPIABXTF-UHFFFAOYSA-N
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Description

4-Methylhexadienoic acid is an organic compound with the molecular formula C7H12O2 It is a derivative of hexadienoic acid, featuring a methyl group attached to the fourth carbon atom of the hexadienoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylhexadienoic acid can be synthesized through several methods. One common approach involves the alkylation of hexadienoic acid with a methylating agent under controlled conditions. Another method includes the use of Grignard reagents, where a methyl group is introduced to the hexadienoic acid backbone.

Industrial Production Methods

In industrial settings, this compound is typically produced through catalytic processes that ensure high yield and purity. These methods often involve the use of metal catalysts and specific reaction conditions to facilitate the methylation process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Methylhexadienoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the acid to its corresponding alcohol.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Methylhexadienoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methylhexadienoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Hexadienoic acid: The parent compound without the methyl group.

    4-Methylhexanoic acid: A similar compound with a saturated carbon chain.

    4-Methylhexenoic acid: A compound with a single double bond in the carbon chain.

Uniqueness

4-Methylhexadienoic acid is unique due to its specific structure, which includes a methyl group and two double bonds in the carbon chain. This structure imparts distinct chemical properties and reactivity compared to its analogs, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

4-methylhexa-2,4-dienoic acid

InChI

InChI=1S/C7H10O2/c1-3-6(2)4-5-7(8)9/h3-5H,1-2H3,(H,8,9)

InChI Key

QAJOHPAPIABXTF-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C=CC(=O)O

Origin of Product

United States

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